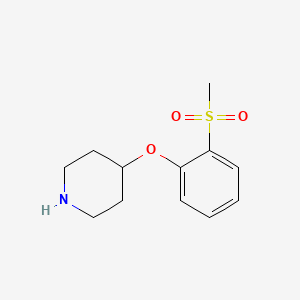
4-(2-(Methylsulfonyl)phenoxy)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Methylsulfonyl)phenoxy)piperidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound involves bulk custom synthesis and procurement . The compound is available in both in-stock and backordered forms, indicating its demand in various applications .
化学反应分析
Types of Reactions
4-(2-(Methylsulfonyl)phenoxy)piperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and substituted phenoxy compounds.
科学研究应用
4-(2-(Methylsulfonyl)phenoxy)piperidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other industrial chemicals.
作用机制
The mechanism of action of 4-(2-(Methylsulfonyl)phenoxy)piperidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound’s ability to bind to these enzymes and inhibit their activity is a key aspect of its mechanism of action.
相似化合物的比较
4-(2-(Methylsulfonyl)phenoxy)piperidine can be compared with other similar compounds, such as:
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- **N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its methylsulfonyl group, which imparts distinct chemical and biological properties.
属性
分子式 |
C12H17NO3S |
|---|---|
分子量 |
255.34 g/mol |
IUPAC 名称 |
4-(2-methylsulfonylphenoxy)piperidine |
InChI |
InChI=1S/C12H17NO3S/c1-17(14,15)12-5-3-2-4-11(12)16-10-6-8-13-9-7-10/h2-5,10,13H,6-9H2,1H3 |
InChI 键 |
BWLTWURPQMBEBJ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=CC=C1OC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


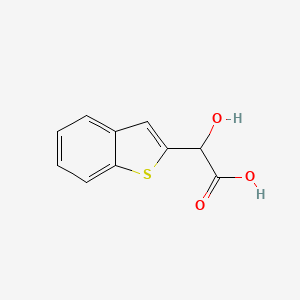
![(1r)-1-(7-Oxabicyclo[2.2.1]heptan-2-yl)ethan-1-amine](/img/structure/B13604376.png)
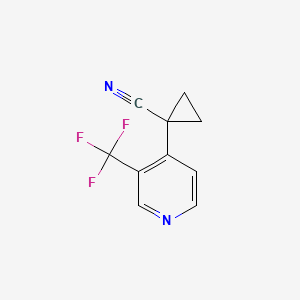
![1-Methyl-4-{[(2,2,2-trifluoroethyl)amino]methyl}pyrrolidin-2-onehydrochloride](/img/structure/B13604385.png)
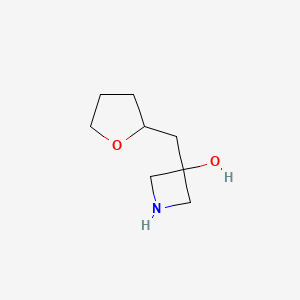
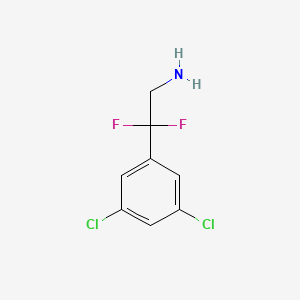

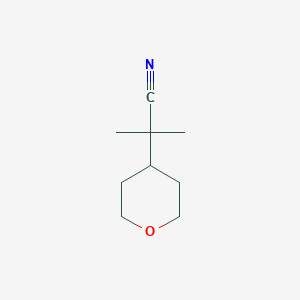
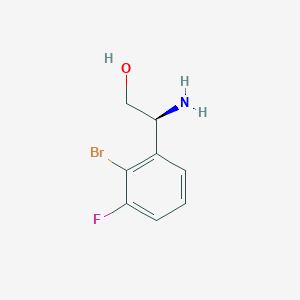
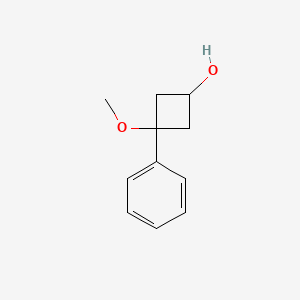
![1-[3-(Difluoromethylsulfanyl)phenyl]ethanone](/img/structure/B13604429.png)
![3-[(Pyridin-4-yl)formamido]propanoicacidhydrochloride](/img/structure/B13604433.png)


